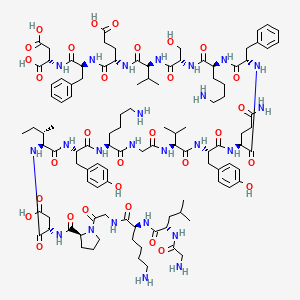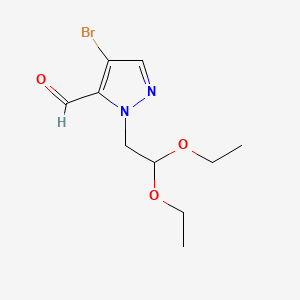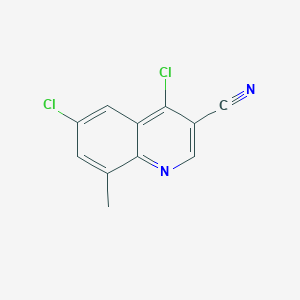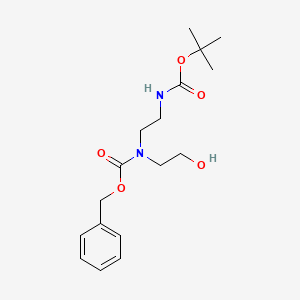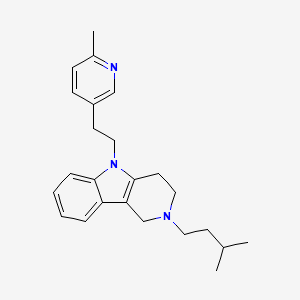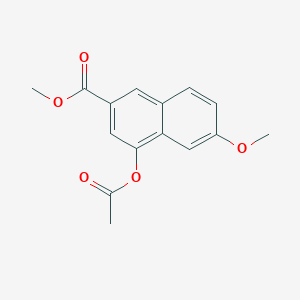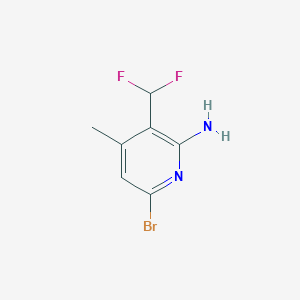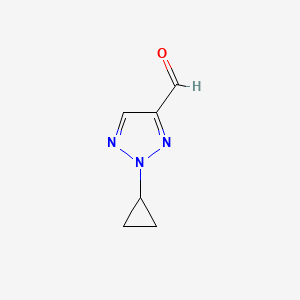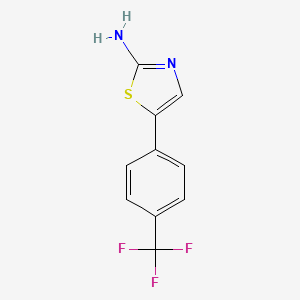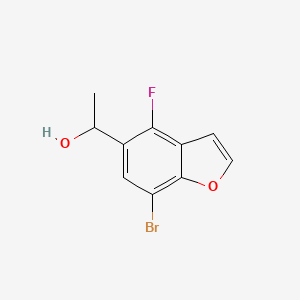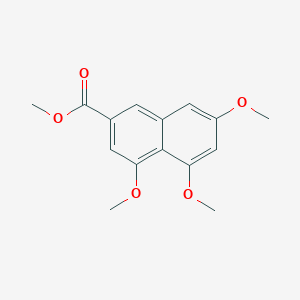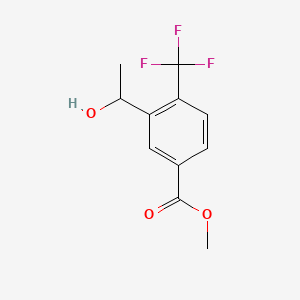
Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, a hydroxyethyl group, and a benzoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate typically involves the esterification of 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(1-oxoethyl)-4-(trifluoromethyl)benzoate.
Reduction: Formation of 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Mecanismo De Acción
The mechanism of action of Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(1-hydroxyethyl)benzoate: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Methyl 4-(trifluoromethyl)benzoate: Lacks the hydroxyethyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the hydroxyethyl and trifluoromethyl groups in Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate makes it unique. The trifluoromethyl group imparts increased stability and lipophilicity, while the hydroxyethyl group provides additional sites for chemical modification and interaction with biological targets .
Propiedades
Fórmula molecular |
C11H11F3O3 |
|---|---|
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H11F3O3/c1-6(15)8-5-7(10(16)17-2)3-4-9(8)11(12,13)14/h3-6,15H,1-2H3 |
Clave InChI |
FFLAFYAIAGBFOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)C(=O)OC)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
